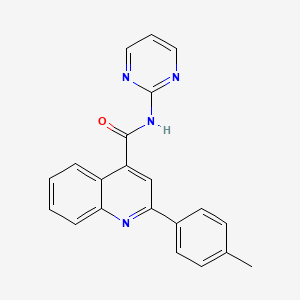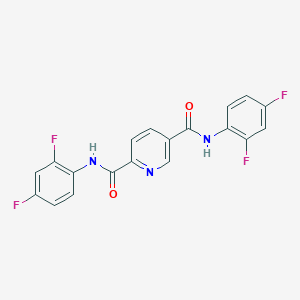![molecular formula C17H15N3O2 B14952730 4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide](/img/structure/B14952730.png)
4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide is a complex organic compound that features a quinoline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The quinoline core is then functionalized to introduce the hydroxy and carboxamide groups.
Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of a base.
After obtaining the quinoline core, the next step is the introduction of the pyridyl ethyl group. This can be achieved through a nucleophilic substitution reaction where the quinoline derivative reacts with 2-(2-pyridyl)ethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of 4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolineamine.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological macromolecules.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
相似化合物的比较
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached.
N-(2-pyridyl)amides: These compounds have a similar pyridyl group but differ in the core structure.
Uniqueness
4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide is unique due to the combination of its quinoline core with the pyridyl ethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
分子式 |
C17H15N3O2 |
|---|---|
分子量 |
293.32 g/mol |
IUPAC 名称 |
4-oxo-N-(2-pyridin-2-ylethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c21-16-13-6-1-2-7-15(13)20-11-14(16)17(22)19-10-8-12-5-3-4-9-18-12/h1-7,9,11H,8,10H2,(H,19,22)(H,20,21) |
InChI 键 |
MWDBAAIZXIODHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B14952653.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide](/img/structure/B14952667.png)
![2-methyl-5-oxo-N-(4-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14952672.png)
![(4E)-5-(4-butoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B14952673.png)
![N-(2-fluorophenyl)-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B14952683.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B14952690.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952695.png)
![2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14952707.png)

![N-[2-(dimethylamino)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B14952718.png)
![(2E)-6-benzyl-2-(4-ethylbenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B14952721.png)

![(5E)-2-(2,4-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952738.png)
![2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-1-ethanone](/img/structure/B14952742.png)
